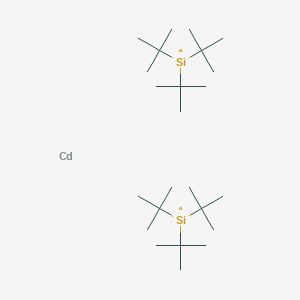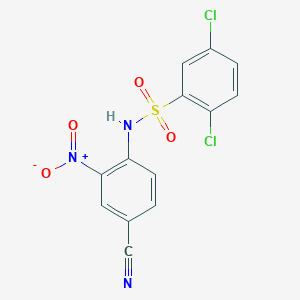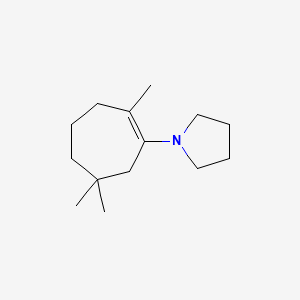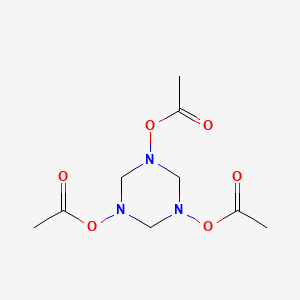
Cadmium--tri-tert-butylsilyl (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium–tri-tert-butylsilyl (1/2) is a complex organometallic compound that features cadmium coordinated with tri-tert-butylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–tri-tert-butylsilyl (1/2) typically involves the reaction of cadmium salts with tri-tert-butylsilyl reagents under controlled conditions. One common method is to react cadmium chloride with tri-tert-butylsilyl lithium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of cadmium–tri-tert-butylsilyl (1/2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
化学反応の分析
Types of Reactions
Cadmium–tri-tert-butylsilyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and tert-butylsilyl derivatives.
Reduction: It can be reduced under specific conditions to yield cadmium metal and silyl radicals.
Substitution: The tri-tert-butylsilyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and tert-butylsilyl derivatives.
Reduction: Cadmium metal and silyl radicals.
Substitution: Various cadmium halides and alkyl derivatives.
科学的研究の応用
Cadmium–tri-tert-butylsilyl (1/2) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, including semiconductors and nanomaterials.
作用機序
The mechanism by which cadmium–tri-tert-butylsilyl (1/2) exerts its effects involves the interaction of cadmium ions with various molecular targets. The tri-tert-butylsilyl groups provide steric protection, allowing the cadmium center to participate in specific reactions. The pathways involved include coordination with ligands, electron transfer processes, and catalytic cycles.
類似化合物との比較
Similar Compounds
- Trimethylsilyl cadmium
- Triethylsilyl cadmium
- Triisopropylsilyl cadmium
Uniqueness
Cadmium–tri-tert-butylsilyl (1/2) is unique due to the bulky nature of the tri-tert-butylsilyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silyl cadmium compounds, which may have smaller or less bulky silyl groups.
特性
CAS番号 |
60349-27-1 |
|---|---|
分子式 |
C24H54CdSi2 |
分子量 |
511.3 g/mol |
InChI |
InChI=1S/2C12H27Si.Cd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; |
InChIキー |
XZBUFLZPBXDZRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)

![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)




![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)



![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
